Cytidine-5'-diphosphate

Übersicht

Beschreibung

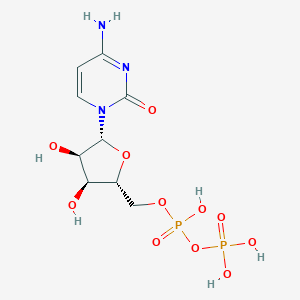

Cytidindiphosphat, auch bekannt als Cytidin-5'-diphosphat, ist ein Nukleosiddiphosphat. Es ist ein Ester der Pyrophosphorsäure mit dem Nukleosid Cytidin. Cytidindiphosphat besteht aus der Pyrophosphatgruppe, dem Pentosezucker Ribose und der Nukleobase Cytosin . Diese Verbindung spielt eine entscheidende Rolle in verschiedenen biochemischen Stoffwechselwegen, darunter die Synthese von Phospholipiden und die Bildung von Zellmembranen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cytidindiphosphat wird üblicherweise durch die Reaktion von Cytidintriphosphat mit Dolichol synthetisiert, was zur Bildung von Dolichol-Phosphat und Cytidindiphosphat führt . Diese Reaktion ist in vielen biochemischen Stoffwechselwegen weit verbreitet.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann Cytidindiphosphat unter Verwendung eines Ein-Topf-Multienzymsystems hergestellt werden. Diese Methode beinhaltet die Verwendung von Enzymen aus verschiedenen Quellen, die als Bausteine des Systems optimiert sind, um Cytidindiphosphat aus Orotsäure herzustellen . Parameter wie die Sauerstoffversorgung werden ebenfalls optimiert, um die Effizienz des Produktionsprozesses zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cytidine diphosphate is commonly synthesized through the reaction of cytidine triphosphate with dolichol, resulting in the formation of dolichol-phosphate and cytidine diphosphate . This reaction is prevalent in many biochemical pathways.

Industrial Production Methods

In industrial settings, cytidine diphosphate can be produced using a one-pot multi-enzyme system. This method involves the use of enzymes from different sources, optimized as building blocks of the system, to produce cytidine diphosphate from orotic acid . Parameters such as oxygen supply are also optimized to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

Cytidindiphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet den Verlust von Elektronen aus der Verbindung.

Reduktion: Beinhaltet den Gewinn von Elektronen durch die Verbindung.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in den Reaktionen von Cytidindiphosphat sind Phosphorylcholin und Cytidin-5'-monophosphat . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Cytidindiphosphat gebildet werden, sind Dolichol-Phosphat und Cytidindiphosphat selbst . Diese Produkte sind essentiell in verschiedenen biochemischen Stoffwechselwegen, einschließlich der Synthese von Phospholipiden und Zellmembranen .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Cytidine-5'-diphosphate choline (CDP-choline), commonly known as citicoline, has shown significant neuroprotective effects in several studies.

- Mechanism of Action : CDP-choline is involved in the synthesis of phosphatidylcholine, a major component of neuronal membranes. It promotes membrane repair and enhances neuronal survival under ischemic conditions. Studies have demonstrated that CDP-choline can increase the levels of neurotransmitters such as norepinephrine and dopamine, which are vital for cognitive functions .

- Case Study : A study involving Wistar rats subjected to cerebral ischemia revealed that CDP-choline encapsulated in long-circulating unilamellar vesicles significantly improved survival rates and reduced oxidative damage compared to untreated groups . The liposomal formulation enhanced drug delivery to the brain, demonstrating its potential clinical application in stroke management.

Cognitive Enhancement

CDP-choline has been extensively researched for its cognitive-enhancing properties, particularly in age-related cognitive decline and dementia.

- Clinical Trials : In a randomized double-blind trial involving patients with vascular dementia, participants receiving 500 mg of citicoline twice daily showed improvements in cognitive function compared to placebo groups over 12 months; however, results were not statistically significant . This suggests that while CDP has potential benefits, further research is needed to substantiate its efficacy.

- Neuroimaging Studies : Neuroimaging assessments indicated that citicoline treatment could stabilize brain volume and reduce hyperintensities associated with vascular dementia . These findings highlight the compound's role in potentially slowing neurodegenerative processes.

Treatment of Neurological Disorders

Citicoline's applications extend beyond cognitive enhancement to include treatment for various neurological disorders:

- Stroke and Ischemia : Citicoline has been shown to reduce ischemic lesions and improve recovery outcomes post-stroke. Its neuroprotective effects make it a candidate for acute treatment following ischemic events .

- Other Conditions : Research indicates that citicoline may also benefit patients with Parkinson's disease, drug addiction, and even amblyopia . Its safety profile has been well established, with minimal side effects reported across various studies.

Summary of Key Findings

The following table summarizes key findings from various studies on the applications of CDP:

Wirkmechanismus

Cytidine diphosphate exerts its effects by participating in the synthesis of phospholipids, which are essential components of cell membranes . It acts as a precursor to phosphatidylcholine, a major phospholipid in cell membranes . The compound is hydrolyzed to cytidine and choline, which then enter the brain separately and are used to resynthesize cytidine diphosphate inside brain cells . This process helps maintain the structural integrity of cell membranes and supports various cellular functions.

Vergleich Mit ähnlichen Verbindungen

Cytidindiphosphat wird häufig mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Cytidindiphosphat ist einzigartig in seiner Fähigkeit, an verschiedenen biochemischen Stoffwechselwegen teilzunehmen und seine Rolle bei der Synthese von Phospholipiden und Zellmembranen . Seine neuroprotektiven Eigenschaften und Anwendungen bei der Behandlung neurologischer Erkrankungen unterstreichen seine Einzigartigkeit .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIADYZPOWUWEW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014481 | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-38-7 | |

| Record name | Cytidine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZH821MXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.